N-(5-chloro-2-methoxyphenyl)-2-[1-[(4-fluorophenyl)methyl]indol-3-yl]sulfanylacetamide
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Description
N-(5-chloro-2-methoxyphenyl)-2-[1-[(4-fluorophenyl)methyl]indol-3-yl]sulfanylacetamide is a useful research compound. Its molecular formula is C24H20ClFN2O2S and its molecular weight is 454.94. The purity is usually 95%.
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Scientific Research Applications
Comparative Metabolism of Chloroacetamide Herbicides
Chloroacetamide herbicides, such as acetochlor and alachlor, undergo metabolic activation pathways leading to DNA-reactive products, which are carcinogenic in rats. This study on the metabolism of chloroacetamide herbicides in human and rat liver microsomes provides insights into the metabolic pathways and the role of cytochrome P450 isoforms in the metabolism of these compounds. Understanding these pathways is crucial for evaluating the toxicological profiles of related compounds, including N-(5-chloro-2-methoxyphenyl)-2-[1-[(4-fluorophenyl)methyl]indol-3-yl]sulfanylacetamide (Coleman et al., 2000).
Glutaminase Inhibitors in Cancer Research
The synthesis and pharmacological evaluation of BPTES analogs, which are glutaminase inhibitors, highlight the potential of such compounds in cancer therapy. By inhibiting glutaminase, these compounds can attenuate the growth of cancer cells, suggesting a possible research application of related compounds in cancer treatment (Shukla et al., 2012).
Synthesis of α,β-Unsaturated N-Methoxy-N-methylamides
The synthesis of α,β-unsaturated N-methoxy-N-methylamides from N-methoxy-N-methylchloroacetamide showcases the versatility of chloroacetamide derivatives in organic synthesis. This process involves the homologation of alkyl halides, indicating the potential utility of N-(5-chloro-2-methoxyphenyl)-2-[1-[(4-fluorophenyl)methyl]indol-3-yl]sulfanylacetamide in synthetic organic chemistry (Beney et al., 1998).
Herbicidal Activity of Chloroacetamide Derivatives
The inhibition of fatty acid synthesis by chloroacetamide herbicides in the green alga Scenedesmus Acutus demonstrates the herbicidal potential of chloroacetamide derivatives. This research might provide a foundation for investigating the herbicidal applications of related compounds, including the compound of interest (Weisshaar & Böger, 1989).
properties
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-2-[1-[(4-fluorophenyl)methyl]indol-3-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20ClFN2O2S/c1-30-22-11-8-17(25)12-20(22)27-24(29)15-31-23-14-28(21-5-3-2-4-19(21)23)13-16-6-9-18(26)10-7-16/h2-12,14H,13,15H2,1H3,(H,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXJSPENAZVSFIJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)CSC2=CN(C3=CC=CC=C32)CC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20ClFN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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